molecular formula C14H7F6NO B3299135 6-(3,5-Bis-trifluoromethyl-phenyl)pyridine-3-carbaldehyde CAS No. 898795-95-4

6-(3,5-Bis-trifluoromethyl-phenyl)pyridine-3-carbaldehyde

Cat. No.: B3299135
CAS No.: 898795-95-4
M. Wt: 319.2 g/mol
InChI Key: SSGYGWNCKOBNHV-UHFFFAOYSA-N
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Description

6-(3,5-Bis-trifluoromethyl-phenyl)pyridine-3-carbaldehyde (CAS 898795-95-4) is a high-value chemical intermediate with the molecular formula C 14 H 7 F 6 NO and a molecular weight of 319.20 . This compound integrates a pyridine carbaldehyde scaffold with a 3,5-bis(trifluoromethyl)phenyl group, a structural motif known to impart unique physicochemical properties that are highly desirable in advanced agrochemical and pharmaceutical research . The compound's research value is largely derived from the synergistic effects of its components. The trifluoromethyl groups are strongly electron-withdrawing, which can significantly influence a molecule's conformation, metabolic stability, bioavailability, and biomolecular affinity . The aldehyde functional group (-CHO) is a versatile synthetic handle for further chemical transformations, most notably for the synthesis of various heterocyclic scaffolds and Schiff bases via the Vilsmeier-Haack reaction and other pathways . These derivatives are frequently explored for a wide range of biological activities, including anti-tumor, anti-fungal, and anti-bacterial applications . Key Applications & Research Areas: • Agrochemical Intermediates: Serves as a key building block for the development of novel pesticides and herbicides, leveraging the proven efficacy of trifluoromethylpyridine (TFMP) derivatives in crop protection . • Pharmaceutical R&D: Acts as a precursor in the synthesis of biologically active molecules for pharmaceutical and veterinary applications, with several TFMP-based compounds having received market approval . • Material Science: Used in the construction of complex heterocyclic frameworks for functional materials . Handling & Safety: This product is for research purposes only and is not intended for diagnostic or therapeutic use. Handle with care in a well-ventilated place, wearing suitable protective clothing. Avoid contact with skin, eyes, and the formation of dust . Refer to the provided Safety Data Sheet (SDS) for comprehensive hazard and handling information.

Properties

IUPAC Name

6-[3,5-bis(trifluoromethyl)phenyl]pyridine-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7F6NO/c15-13(16,17)10-3-9(4-11(5-10)14(18,19)20)12-2-1-8(7-22)6-21-12/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSGYGWNCKOBNHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7F6NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,5-Bis-trifluoromethyl-phenyl)pyridine-3-carbaldehyde typically involves the reaction of 3,5-bis(trifluoromethyl)benzaldehyde with a suitable pyridine derivative. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the desired product. The reaction conditions often involve the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide, under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

6-(3,5-Bis-trifluoromethyl-phenyl)pyridine-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-(3,5-Bis-trifluoromethyl-phenyl)pyridine-3-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(3,5-Bis-trifluoromethyl-phenyl)pyridine-3-carbaldehyde involves its interaction with various molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity and electron-withdrawing properties, which can influence its binding affinity to enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to potential inhibition of enzymatic activity .

Comparison with Similar Compounds

Example from Indian Patent (2007):

The compound 2-(3,5-Bis-trifluoromethyl-phenyl)-N-[6-(1,1-dioxo-1λ⁶-thiomorpholin-4-yl)-4-(4-fluoro-2-methyl-phenyl)-pyridin-3-yl]-N-methyl-isobutyramide shares the 3,5-bis(trifluoromethyl)phenyl motif but incorporates a thiomorpholine sulfone and a methyl-isobutyramide group. This modification enhances solubility and bioavailability compared to the simpler aldehyde derivative, making it more suitable for drug formulations. The addition of the sulfone group also increases metabolic stability .

Example from European Patent (2024):

The compound (4aS)-1-[(3-Fluorophenyl)methyl]-4-hydroxy-N-[5-methyl-2-(trifluoromethyl)furan-3-yl]-2-oxo-5,6,7,8-tetrahydro-4aH-pyrido[1,2-b]pyridazine-3-carboxamide replaces the pyridine ring with a pyridazine-fused system and introduces a trifluoromethyl furan moiety. This structural divergence prioritizes selective binding to biological targets (e.g., kinases) while reducing off-target interactions, a limitation observed in simpler pyridine aldehydes .

Functional Group and Reactivity Differences

Compound Core Structure Key Functional Groups Reactivity/Solubility
6-(3,5-Bis-trifluoromethyl-phenyl)pyridine-3-carbaldehyde Pyridine Carbaldehyde, -CF₃ High electrophilicity; limited solubility
Patent Example 1 (India, 2007) Pyridine Thiomorpholine sulfone, amide Enhanced solubility; hydrolytically stable
Patent Example 2 (EU, 2024) Pyridazine Trifluoromethyl furan, carboxamide Improved target selectivity; moderate solubility
  • Electrophilic Reactivity : The carbaldehyde group in the target compound facilitates nucleophilic addition reactions (e.g., condensation to form Schiff bases), but its utility is constrained by poor aqueous solubility, a limitation addressed in analogues like the sulfone-containing derivative .
  • Metabolic Stability : The trifluoromethyl groups in all three compounds enhance resistance to oxidative degradation, but the pyridazine-based system in the EU patent compound shows superior in vivo half-life due to reduced hepatic clearance .

Research Implications

The comparison highlights trade-offs between simplicity and functionality. Although 6-(3,5-Bis-trifluoromethyl-phenyl)pyridine-3-carbaldehyde serves as a versatile building block, its drawbacks in solubility and stability have driven the development of more complex derivatives with tailored properties for specific applications.

Biological Activity

6-(3,5-Bis-trifluoromethyl-phenyl)pyridine-3-carbaldehyde, with the CAS number 127852-28-2, is a compound featuring a trifluoromethyl-substituted phenyl moiety attached to a pyridine ring. This structural arrangement is significant in medicinal chemistry due to the enhanced biological activities often associated with trifluoromethyl groups. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and structure-activity relationships (SAR).

  • Molecular Formula : C10H8F6O
  • Molecular Weight : 258.16 g/mol
  • Physical State : Solid (white to almost white powder)
  • Melting Point : 55 °C
  • Purity : >98% (GC)

Antimicrobial Activity

Research indicates that compounds containing trifluoromethyl groups exhibit potent antimicrobial properties. For instance, 6-(3,5-bis-trifluoromethyl-phenyl)pyridine derivatives have shown promising activity against various bacterial strains, including drug-resistant strains like MRSA.

A study demonstrated that derivatives of this compound displayed minimum inhibitory concentrations (MIC) as low as 0.5 µg/mL against Staphylococcus aureus biofilms, indicating strong antibacterial properties .

Anti-inflammatory Effects

The compound's derivatives have also been evaluated for their anti-inflammatory potential. In vitro assays revealed significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a target for anti-inflammatory drugs. For example, certain derivatives exhibited IC50 values comparable to established anti-inflammatory drugs like celecoxib .

CompoundIC50 (µM)Target Enzyme
Celecoxib0.04 ± 0.01COX-2
Compound A0.04 ± 0.02COX-2
Compound B11.60COX-1

Structure-Activity Relationship (SAR)

The presence of the trifluoromethyl group has been linked to enhanced potency in biological activities. SAR studies suggest that modifications in the position and nature of substituents on the pyridine and phenyl rings can significantly influence the biological activity of these compounds. For instance, compounds with electron-donating groups tend to exhibit stronger anti-inflammatory effects .

Case Studies

  • Antimicrobial Study : A series of synthesized pyrazole derivatives containing the trifluoromethyl group were tested against various bacterial strains. The results indicated that these compounds not only inhibited growth but also disrupted biofilm formation, which is crucial for treating chronic infections .
  • Anti-inflammatory Activity Assessment : In an experimental model using carrageenan-induced paw edema in rats, several derivatives of the compound were shown to reduce inflammation significantly compared to control groups treated with standard anti-inflammatory agents like indomethacin .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-(3,5-Bis-trifluoromethyl-phenyl)pyridine-3-carbaldehyde
Reactant of Route 2
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6-(3,5-Bis-trifluoromethyl-phenyl)pyridine-3-carbaldehyde

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